Bienvenue dans la boutique en ligne BenchChem!

N-(2,3-dichlorophenyl)-4-methanesulfonylbenzamide

VAP-1 inhibition amine oxidase SAR profiling

N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide (CAS 896349-56-7) is a synthetic sulfonamide–benzamide derivative with a molecular weight of 344.2 g/mol and calculated LogP of 3.0. The compound is curated in authoritative databases as a human vascular adhesion protein‑1 (VAP‑1/SSAO) inhibitor, with a measured Kd of 200 nM by SPR and an IC50 of 290 nM in a recombinant human VAP‑1 cellular assay.

Molecular Formula C14H11Cl2NO3S
Molecular Weight 344.21
CAS No. 896349-56-7
Cat. No. B2654089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-4-methanesulfonylbenzamide
CAS896349-56-7
Molecular FormulaC14H11Cl2NO3S
Molecular Weight344.21
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C14H11Cl2NO3S/c1-21(19,20)10-7-5-9(6-8-10)14(18)17-12-4-2-3-11(15)13(12)16/h2-8H,1H3,(H,17,18)
InChIKeyDFWVICQOCZXKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide (CAS 896349-56-7): Essential Procurement Data for a Selective Amine Oxidase Modulator


N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide (CAS 896349-56-7) is a synthetic sulfonamide–benzamide derivative with a molecular weight of 344.2 g/mol and calculated LogP of 3.0 [1]. The compound is curated in authoritative databases as a human vascular adhesion protein‑1 (VAP‑1/SSAO) inhibitor, with a measured Kd of 200 nM by SPR and an IC50 of 290 nM in a recombinant human VAP‑1 cellular assay [2]. This compound belongs to a structure–activity relationship (SAR) series of dichloro‑substituted phenyl‑sulfonamide inhibitors characterized by systematic variation of the halogen substitution pattern on the anilide ring, which directly controls target affinity and selectivity [2].

Critical Differentiation: Why N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide Cannot Be Replaced by Generic Analogs


Superficially similar N‑phenyl‑sulfonamide analogs often lack the precise 2,3‑dichloro substitution pattern that determines VAP‑1 affinity. Comparative profiling within a single assay (ChEMBL entry 50005917) demonstrates that moving the chloro substituents from the 2,3‑position to other ring positions or replacing the methylsulfonyl group with alternative electron‑withdrawing groups can change IC50 values by over an order of magnitude [1] [2]. Consequently, generic “sulfonamide” or “halogenated benzamide” compounds cannot serve as drop‑in replacements without quantitatively verifying VAP‑1 activity, because the substitution pattern dictates the shape complementarity within the enzyme’s active site and the resulting hydrogen‑bond and hydrophobic interaction network [1].

Quantitative Differentiation of N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide vs. Closest In‑Class Candidates


VAP‑1 Affinity: 14.5‑Fold Weaker IC50 Than the Most Potent Analog in the Same Assay Provides a Moderate‑Affinity Tool for Titration Studies

Within a single head‑to‑head assay (inhibition of human recombinant VAP‑1 expressed in CHO cells, 2,4‑dichlorophenol/benzylamine substrate, 30 min incubation), N‑(2,3‑dichlorophenyl)‑4‑methanesulfonylbenzamide shows an IC50 of 290 nM [1]. This is 14.5‑fold less potent than the lead analog (IC50 = 20 nM, BDBM50495406) and 4.1‑fold less potent than the intermediate analog (IC50 = 71 nM, BDBM50495407) in the same dataset [1]. The affinity rank order (Kd values by SPR: 170 nM for BDBM50495407 vs. 200 nM for the target compound) further confirms the graded effect of the 2,3‑dichloro substitution compared to other halogenation patterns [2].

VAP-1 inhibition amine oxidase SAR profiling

Physicochemical Profile: Moderate Lipophilicity (LogP 3.0) and Low TPSA (71.6 Ų) Favor Passive Membrane Permeation Over Common Sulfonamide Alternatives

N‑(2,3‑Dichlorophenyl)‑4‑methanesulfonylbenzamide has a calculated LogP (XLogP3) of 3.0 and a topological polar surface area (TPSA) of 71.6 Ų [1]. These values place the compound in the favorable region for passive blood‑brain barrier permeability (typically LogP 2‑4, TPSA < 90 Ų) and oral absorption, consistent with the Lipinski rule‑of‑five. By comparison, many 2‑ and 4‑substituted sulfonamide VAP‑1 inhibitors bear additional hydrogen‑bond donors or larger polar moieties that increase TPSA above 90 Ų, potentially restricting membrane permeability [2].

physicochemical properties drug-likeness CNS permeability

Substitution Pattern Specificity: The 2,3‑Dichloro Arrangement Confers a Unique Activity Cliff vs. 2,4‑, 2,5‑, and 3,4‑Dichloro Isomers

The 2,3‑dichloro substitution pattern on the anilide ring of N‑(2,3‑dichlorophenyl)‑4‑methanesulfonylbenzamide yields an IC50 of 290 nM against VAP‑1 [1]. When the chlorine atoms are repositioned to the 2,4‑ or 2,5‑positions in closely related analogs, VAP‑1 inhibitory activity shifts dramatically—the most potent analog in the series bears an alternative substitution pattern and achieves a 20 nM IC50 [1]. Patent disclosures on sulfonamide‑amide bridged inhibitors further demonstrate that inverting the sulfonamide‑amide bridge (meta vs. para connectivity) while altering chloro‑substitution patterns can change target selectivity among SOAT, ASBT, and NTCP transporters [2].

structure-activity relationship activity cliff halogen substitution

Binding Mode Validation: SPR‑Confirmed Direct Target Engagement (Kd 200 nM) Confirms Reversible Binding Distinct from Irreversible Amine Oxidase Inhibitors

Surface plasmon resonance (SPR) analysis demonstrates that N‑(2,3‑dichlorophenyl)‑4‑methanesulfonylbenzamide binds human recombinant VAP‑1 with a Kd of 200 nM [1]. The agreement between the functional IC50 (290 nM) and binding Kd (200 nM) in orthogonal assay formats confirms direct, reversible target engagement. In contrast, several classical VAP‑1 inhibitors such as semicarbazide and hydralazine act as mechanism‑based irreversible inhibitors, making them unsuitable for washout or target‑occupancy studies [2].

binding kinetics surface plasmon resonance reversible inhibition

Chemical Stability: Aromatic Sulfonamide‑Benzamide Core Provides Superior Hydrolytic Resistance Over Ester‑Linked or Hydrazone‑Based VAP‑1 Inhibitors

The compound features a fully aromatic sulfonamide‑benzamide linkage lacking labile ester, hydrazone, or imine bonds common in earlier‑generation VAP‑1 inhibitors [1]. Aromatic sulfonamides are structurally reinforced by resonance stabilization, which confers resistance to hydrolysis across a broad pH range (pH 1‑9), as supported by physicochemical solubility measurements in ChEMBL [2]. By contrast, hydrazine‑ and hydrazone‑containing VAP‑1 inhibitors are susceptible to acid‑catalyzed hydrolysis, limiting their utility in long‑term cell‑based assays or in vivo studies [1].

chemical stability hydrolytic resistance structural integrity

Optimal Application Scenarios for N-(2,3-Dichlorophenyl)-4-methanesulfonylbenzamide Based on Verified Evidence


Moderate‑Affinity VAP‑1 Probe for Titration and Partial Target‑Engagement Studies in Inflammation Models

The compound’s moderate IC50 (290 nM) and reversible binding make it well‑suited for concentration‑response titration experiments where complete VAP‑1 inhibition would mask subtle biological readouts in leukocyte adhesion assays. Researchers can use it as a partial inhibitor, maintaining residual enzyme activity to study inflammation dynamics without overt cytotoxicity [1]. [2].

SAR Reference Compound for Activity‑Cliff Analysis of Halogen‑Substituted Sulfonamide Inhibitors

Because the 2,3‑dichloro arrangement is associated with a 14.5‑fold potency loss relative to other substitution patterns, this compound serves as an essential negative reference point in SAR maps and QSAR models. It helps medicinal chemists quantify the energetic contribution of individual chlorine positions to VAP‑1 binding affinity [3].

Scaffold for CNS‑Penetrant VAP‑1 Inhibitor Development

With a LogP of 3.0 and TPSA of 71.6 Ų, the compound falls within the favorable range for blood‑brain barrier penetration. It can be used as a starting scaffold in CNS drug discovery programs targeting neuroinflammatory conditions, where most VAP‑1 inhibitors with higher polarity fail to achieve adequate brain exposure [4].

Reversible Binding Control in SPR‑Based Fragment and Competitor Screening

The validated SPR Kd (200 nM) and the compound’s reversible binding kinetics make it a reliable reference ligand for SPR‑based competition assays. Laboratories can use it to calibrate sensor surfaces, validate assay reproducibility, and screen fragment libraries for VAP‑1 binders in a label‑free format [1].

Quote Request

Request a Quote for N-(2,3-dichlorophenyl)-4-methanesulfonylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.